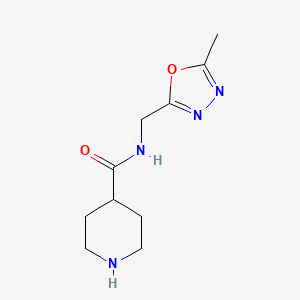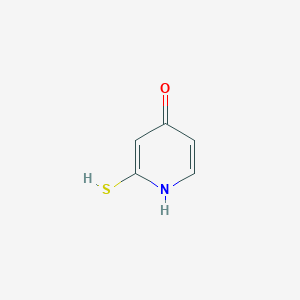
4-Hydroxypyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypyridine-2(1H)-thione is a heterocyclic compound with a pyridine ring substituted with a hydroxyl group at the fourth position and a thione group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxypyridine-2(1H)-thione can be synthesized through various methods. One common approach involves the cyclocondensation of β-methoxy-β-ketoenamides, which are obtained from the multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids . This process involves the following steps:
Multicomponent Reaction: Alkoxyallenes, nitriles, and carboxylic acids react to form β-methoxy-β-ketoenamides.
Cyclocondensation: The β-methoxy-β-ketoenamides undergo cyclocondensation to form 4-hydroxypyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxypyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxypyridine-2(1H)-thione involves its interaction with various molecular targets and pathways. The hydroxyl and thione groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxypyridine: Similar structure but lacks the thione group.
2-Hydroxypyridine: Hydroxyl group at the second position instead of the fourth.
4-Aminopyridine: Amino group instead of the hydroxyl group at the fourth position.
Uniqueness
4-Hydroxypyridine-2(1H)-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H5NOS |
|---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
2-sulfanyl-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5NOS/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) |
InChI-Schlüssel |
OYMTWUYXTXPUGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=CC1=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


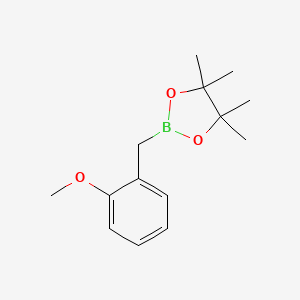

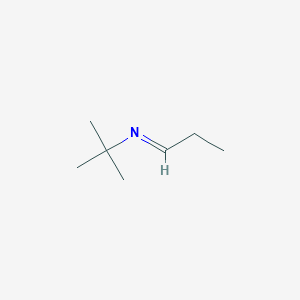
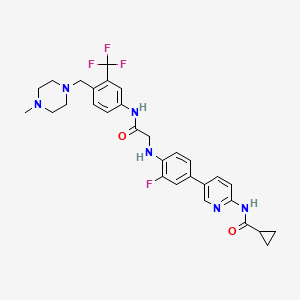
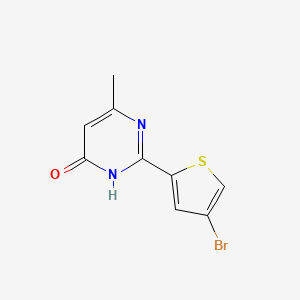
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
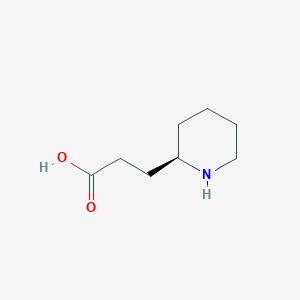


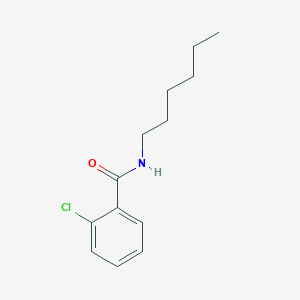

![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)

